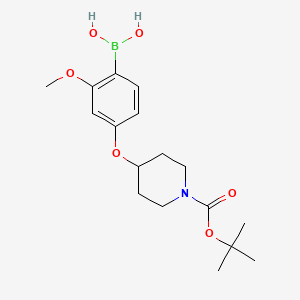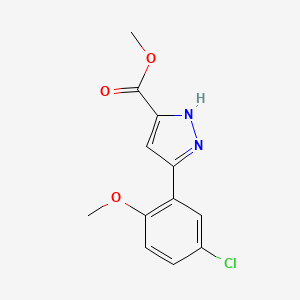
4-(3,5-Dimethoxyphenyl)piperidine hydrochloride
Descripción general
Descripción
“4-(3,5-Dimethoxyphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO2 . It is related to the class of organic compounds known as aminopiperidines, which are compounds containing a piperidine ring that carries an amino group .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . Methods for the synthesis of these compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethoxyphenyl)piperidine hydrochloride” includes a piperidine ring attached to a phenyl ring with two methoxy groups at the 3 and 5 positions . The empirical formula is C13H20ClNO2 .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
4-(3,5-Dimethoxyphenyl)piperidine hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in many drugs, and the dimethoxyphenyl group can be leveraged to create molecules with potential antipsychotic, antidepressant, or analgesic properties .
Development of Central Nervous System (CNS) Agents
This compound has been explored for the development of CNS agents due to the structural similarity of the piperidine ring to many neurotransmitters. It could be used to modulate receptors or transporters associated with neurological conditions .
Creation of Diagnostic Agents
Researchers are investigating the use of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride in the creation of diagnostic agents. Its ability to cross the blood-brain barrier makes it a candidate for developing imaging agents for brain disorders .
Material Science Research
In material science, this compound’s derivatives could be used to synthesize novel organic materials with potential applications in electronics or photonics due to their unique electronic properties .
Chemical Synthesis and Catalysis
The compound serves as a starting point for the synthesis of complex piperidine derivatives. These derivatives can act as catalysts or reagents in various chemical reactions, including asymmetric synthesis and cyclization processes .
Biological Activity Studies
Due to the presence of the piperidine ring, derivatives of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride are studied for their biological activity. They may exhibit a range of activities, from antibacterial to anticancer, depending on the substitution pattern on the piperidine ring .
Propiedades
IUPAC Name |
4-(3,5-dimethoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-7-11(8-13(9-12)16-2)10-3-5-14-6-4-10;/h7-10,14H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVZQDRJYMFFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCNCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)




![5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522372.png)